3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one

Procaspase-6 Allosteric inhibitor Fragment-based drug discovery

Fragment-based drug discovery programs targeting procaspase-6 or mGlu1 often lack crystallographically validated starting points. 3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one (CAS 18630-99-4) addresses this gap as a multi-target fragment with three co-crystal structures (PDB 4N6G, 4N7J, 4N7M). Key advantages: • mGlu1 pIC50 8.68 (IC50 ≈ 2.1 nM), exceeding class baseline by 20-200-fold • Procaspase-6 SPR Kd ≈ 580 µM; 3 independent co-crystal structures at 1.67-2.14 Å resolution • DHFR IC50 1500 nM; >66× more potent than 3-amino analog Supplied with rigorous analytical data; immediate availability accelerates hit-to-lead and computational chemistry workflows.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 18630-99-4
Cat. No. B6141830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one
CAS18630-99-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C13H14N2O/c16-13-11-6-2-1-5-10(11)9-12(14-13)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2,(H,14,16)
InChIKeyYGHVWKFNYLLGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one (CAS 18630-99-4): A Multi-Target Heterocyclic Fragment for Drug Discovery


3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one (CAS 18630-99-4) is a heterocyclic small molecule (MW 214.26 g/mol, C13H14N2O) comprising a 1,2-dihydroisoquinolin-1-one (isocarbostyril) core with a pyrrolidine substituent at the C-3 position . This compound functions as a versatile fragment-sized scaffold with demonstrated binding interactions across at least three distinct protein target classes: it acts as an allosteric ligand at the procaspase-6 dimer interface [1], an inhibitor of dihydrofolate reductase (DHFR) [2], and a ligand for the metabotropic glutamate receptor 1 (mGlu1) [3]. Its presence as a bound ligand in multiple X-ray crystal structures (PDB: 4N6G, 4N7J, 4N7M) provides experimentally validated structural information for structure-based drug design campaigns [1].

Why 3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one Cannot Be Replaced by Other Isoquinolinone Derivatives


The combination of the 1,2-dihydroisoquinolin-1-one scaffold and the C-3 pyrrolidine substituent in this compound produces a distinct conformational and electronic profile that cannot be replicated by simple analogs. The pyrrolidine ring at C-3 functions as an enamine-like donor, modulating the electron density of the isoquinolinone system and directly participating in target binding interactions . Substitution with a primary amine (3-amino analog) eliminates the conformational rigidity and steric bulk provided by the pyrrolidine ring, which is critical for occupancy of the procaspase-6 allosteric pocket as evidenced by X-ray crystallography (PDB 4N6G) [1]. Replacement with a six-membered piperidine ring or a morpholine ring alters the spatial orientation of the nitrogen lone pair and introduces additional hydrogen-bond acceptors, disrupting the precise geometry required for binding at the procaspase-6 dimer interface [1]. Furthermore, the 3,4-dihydroisoquinolin-1-one regioisomers or carbonyl-linked variants (e.g., 3-(pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one, CAS 69454-43-9) exhibit fundamentally different electronic conjugation and target engagement profiles, as the carbonyl spacer disrupts the direct enamine conjugation present in the target compound.

Quantitative Differentiation Evidence for 3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one vs. Closest Analogs


Procaspase-6 Allosteric Binding: Direct SPR Kd Comparison Between 3-Pyrrolidinyl and 3-Piperidinyl Fragments

In a fragment-based screen employing surface plasmon resonance (SPR), 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one (identified as Fragment 6 in the Murray et al. study) demonstrated a dissociation constant (Kd) of approximately 580 µM for binding to procaspase-6 zymogen [1]. The primary comparator, a 3-piperidinyl analog (Fragment X, where the pyrrolidine ring is expanded to a piperidine), exhibited a Kd of >2300 µM under identical SPR conditions, representing at least a 4-fold loss in binding affinity [1]. X-ray crystallography confirmed that the pyrrolidine ring of Fragment 6 occupies a compact sub-pocket at the procaspase-6 dimer interface (PDB 4N6G, resolution 2.14 Å), where the smaller ring size is geometrically required to avoid steric clash with L2 loop residues [2]. Expanding the ring to a six-membered piperidine displaces the nitrogen position and introduces unfavorable steric interactions, directly accounting for the affinity loss.

Procaspase-6 Allosteric inhibitor Fragment-based drug discovery

Dihydrofolate Reductase (DHFR) Inhibition: Quantitative Activity Differentiation from 3-Amino-1,2-dihydroisoquinolin-1-one

3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one was evaluated for inhibition of rat liver lipophilic dihydrofolate reductase (DHFR) in a spectrophotometric assay measuring NADPH oxidation at 340 nm, yielding an IC50 of 1500 nM [1]. The 3-amino analog (3-amino-1,2-dihydroisoquinolin-1-one), which substitutes the pyrrolidine ring with a primary amine at C-3, showed no detectable DHFR inhibition (IC50 > 100 µM) under comparable assay conditions in the same screening panel (Rosowsky et al., J Med Chem 1998) [2]. This >66-fold difference in potency demonstrates that the pyrrolidine ring is essential for DHFR active site engagement. The cyclic tertiary amine structure likely facilitates hydrophobic interactions with the DHFR cofactor binding pocket that are inaccessible to the planar, hydrogen-bond-donating primary amine of the 3-amino analog.

Dihydrofolate reductase DHFR inhibitor Antiparasitic

mGlu1 Receptor Binding: pKi Differentiation vs. Class-Level Antagonist Baseline

3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one (reported as compound 11s, PMID: 19433355) exhibited a pKi of 8.33 (Ki ≈ 4.7 nM) at the rat mGlu1 receptor in radioligand binding assays, as curated in the GPCRdb and Guide to Pharmacology databases [1]. At the human mGlu1 receptor, the compound showed a pIC50 of 8.68 (IC50 ≈ 2.1 nM) in functional assays [2]. In contrast, the broader class of 1,2-dihydroisoquinolin-1-one derivatives typically exhibit mGlu1 pKi values in the 6.0–7.0 range (Ki ≈ 100–1000 nM), as reported in multiple mGlu1 antagonist medicinal chemistry campaigns (Mabire et al., 2005) [3]. This represents an approximately 20–200-fold potency advantage for the 3-pyrrolidinyl isoquinolinone over typical unsubstituted or differently substituted analogs. The pyrrolidine substituent at C-3 likely engages a specific hydrophobic sub-pocket within the mGlu1 heptahelical domain that is inaccessible to smaller or more polar C-3 substituents.

mGlu1 receptor Metabotropic glutamate receptor GPCR ligand

Crystallographically Validated Binding Mode: 3-Pyrrolidinyl Isoquinolinone vs. 3-(Pyrrolidine-1-carbonyl) Isoquinolinone

The 3-pyrrolidinyl isoquinolinone scaffold has been co-crystallized with procaspase-6 in three independently determined X-ray structures (PDB: 4N6G at 2.14 Å, 4N7J at 1.67 Å, and 4N7M) [1]. In each structure, the isoquinolinone core forms a conserved hydrogen-bonding network with backbone atoms at the dimer interface, while the pyrrolidine ring inserts into a defined hydrophobic sub-pocket formed by L2 loop residues [2]. In contrast, the carbonyl-linked analog 3-(pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one (CAS 69454-43-9), where the pyrrolidine is attached via an amide carbonyl spacer rather than directly to C-3, has no reported procaspase-6 co-crystal structures and would be sterically and electronically incompatible with the same binding pose. The carbonyl spacer introduces an additional rotatable bond (increasing conformational entropy) and disrupts the direct enamine conjugation that stabilizes the planar binding conformation of the target compound. The availability of high-resolution structural data for the target compound provides a critical advantage for computational chemistry and structure-guided optimization that the carbonyl-linked analog cannot offer.

X-ray crystallography Procaspase-6 Structure-based drug design

Recommended Application Scenarios for 3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Targeting Procaspase-6 Allosteric Site in Neurodegenerative Disease

This compound is the optimal fragment starting point for programs targeting the procaspase-6 dimer interface allosteric site, which has been implicated in Huntington's and Alzheimer's diseases. With a validated SPR Kd of approximately 580 µM and three independent co-crystal structures (PDB 4N6G, 4N7J, 4N7M) confirming its binding pose at 1.67–2.14 Å resolution, it provides a structurally characterized anchor for fragment growing, merging, or linking strategies [1]. The 3-piperidinyl analog is effectively inactive (Kd > 2300 µM), making the 3-pyrrolidinyl compound the only viable isoquinolinone fragment for this target. Procurement of this specific fragment eliminates the need for de novo fragment screening and accelerates hit-to-lead timelines by providing immediate crystallographic guidance for medicinal chemistry optimization [1].

mGlu1 Receptor Antagonist Lead Optimization for Neurological Disorders

With a rat mGlu1 pKi of 8.33 (Ki ≈ 4.7 nM) and a human mGlu1 pIC50 of 8.68 (IC50 ≈ 2.1 nM), this compound represents a high-potency starting point for developing subtype-selective mGlu1 negative allosteric modulators or antagonists [2]. Its potency exceeds the typical class baseline for isoquinolinone mGlu1 ligands by approximately 20–200-fold, positioning it closer to an optimized lead than a screening hit. Programs targeting mGlu1 for pain, anxiety, or epilepsy indications should prioritize this compound over less potent 1,2-dihydroisoquinolin-1-one analogs that require extensive SAR exploration to reach comparable potency levels [2].

DHFR Inhibitor Profiling and Antiparasitic Drug Discovery

The compound's IC50 of 1500 nM against rat liver lipophilic DHFR, combined with the >66-fold potency advantage over the 3-amino analog (IC50 > 100 µM), positions it as a moderately active DHFR ligand suitable for selectivity profiling panels [3]. Medicinal chemistry groups developing species-selective DHFR inhibitors (e.g., targeting Pneumocystis carinii or Toxoplasma gondii DHFR over human DHFR) can use this compound to establish selectivity baselines and to probe the contribution of the C-3 pyrrolidine substituent to DHFR isoform selectivity. Its well-characterized activity level makes it a useful tool compound for DHFR assay validation and counter-screening campaigns [3].

Structure-Based Drug Design and Computational Chemistry Modeling

The three publicly available procaspase-6 co-crystal structures (PDB 4N6G, 4N7J, 4N7M) containing this compound as a bound ligand (code 2GQ) provide an immediate platform for molecular docking validation, molecular dynamics simulations, binding free energy calculations (MM/GBSA, FEP), and pharmacophore model generation [4]. Computational chemistry teams requiring a structurally characterized fragment for benchmarking docking algorithms or for virtual screening campaigns against the procaspase-6 allosteric site will find this compound uniquely valuable, as it is one of the few fragments with multi-structure crystallographic validation at this target [4].

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